molecular formula CH6ClNO B8796433 Methoxyammonium chloride

Methoxyammonium chloride

Cat. No. B8796433
M. Wt: 83.52 g/mol
InChI Key: SPUACDWLOLSOQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084155B2

Procedure details

A mixture of 3-bromonitrobenzene (6.06 g, 30 mmol) and o-methylhydroxylamine hydrochloride (3.13 g, 37.5 mmol) were reacted in the presence of copper (I) chloride (0.59 g, 6 mmol) and potassium t-butoxide (10.1 g, 90 mmol) in DMF (75 mL). Aqueous work-up and chromatography gave 2-amino-3-bromonitrobenzene (0.36 g, 6%) as an orange powder. 1H NMR (CDCl3) δ 6.60 (t, 1H, J=9 Hz), 7.70 (d, 1H, J=9 Hz), 8.14 (d, 1H, J=9 Hz).
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0.59 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.CO[NH3+:13].[Cl-].CC(C)([O-])C.[K+]>CN(C=O)C.[Cu]Cl>[NH2:13][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[N+:8]([O-:10])=[O:9] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6.06 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)[N+](=O)[O-]
Name
Quantity
3.13 g
Type
reactant
Smiles
CO[NH3+].[Cl-]
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.59 g
Type
catalyst
Smiles
[Cu]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1Br)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 5.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.